molecular formula C19H15N5 B1612870 4,4'-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine CAS No. 55391-37-2

4,4'-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine

Cat. No. B1612870
CAS RN: 55391-37-2
M. Wt: 313.4 g/mol
InChI Key: IITGLCXOYVZAHN-UHFFFAOYSA-N
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Description

4,4'-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine, also known as BTP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. BTP is a bidentate ligand that can form coordination complexes with various metal ions, making it a versatile compound in the field of inorganic chemistry. In

Scientific Research Applications

Synthesis and Characterization

  • Metal-Free Synthesis of Triazolo[1,5-a]pyridines : A novel strategy for synthesizing biologically significant 1,2,4-triazolo[1,5-a]pyridines was developed using a metal-free oxidative N-N bond formation method, demonstrating high efficiency and short reaction times (Zheng et al., 2014).

  • Regioselective Synthesis with Pyrimidine Nucleobases : A regioselective approach was used for synthesizing 1,5-disubstituted-1,2,3-triazoles functionalized with pyrimidine nucleobases, revealing potential ligands for viral and bacterial protein receptors (Algieri et al., 2022).

Corrosion Inhibition

  • Protection of Mild Steel : 4H-1,2,4-triazole derivatives demonstrated significant inhibitory effects on the corrosion of mild steel in hydrochloric acid, suggesting their potential as effective corrosion inhibitors (Bentiss et al., 2007).

Materials Science

  • Luminescent Rhenium Tricarbonyl Complexes : Synthesis of 1,2,3-triazole derivatives led to the creation of luminescent rhenium tricarbonyl complexes, showcasing applications in photoluminescence and electronic structure studies (Uppal et al., 2011).

Physiological Research

  • Insights into Plant Growth and Terpenoid Metabolism : Plant growth retardants derived from triazole structures are used in physiological research, providing insights into the regulation of terpenoid metabolism and its relation to cell division and senescence (Grossmann, 1990).

Medicinal Chemistry

  • Potential for Drug Design : Studies on 1,2,3-triazole derivatives highlight their versatility in medicinal chemistry, with applications in drug design due to favorable pharmacokinetic properties and potential interactions with various protein receptors (Algieri et al., 2022).

properties

IUPAC Name

4-(1-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5/c1-2-4-15(5-3-1)14-24-19(17-8-12-21-13-9-17)22-18(23-24)16-6-10-20-11-7-16/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IITGLCXOYVZAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30605087
Record name 4,4'-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine

CAS RN

55391-37-2
Record name 4,4'-(1-Benzyl-1H-1,2,4-triazole-3,5-diyl)dipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30605087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3,5-bis(4-pyridyl)-1,2,4-triazole (4.4 g., 0.02 mol) in dry tetrahydrofuran (200 ml.) is added 57% sodium hydride in mineral oil (1 g., 0.024 mol.) and the mixture is heated 45 minutes at reflux. The suspension is concentrated to a solid, N,N-dimethylformamide (70 ml.) and benzyl chloride (2.8 g., 0.022 mol.) are added. The mixture is stirred 0.5 hour at ambient temperature followed by 4 hours at steam bath temperature. The solution is concentrated to a gum, water is added and the material solidifies. After recrystallization from methylcyclohexane 1.4 g. of 1-benzyl-3,5-bis(4-pyridyl)-1,2,4-triazole, melting at 136°-138°C. is obtained.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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